molecular formula C17H14O4 B11780488 4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid

4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid

Cat. No.: B11780488
M. Wt: 282.29 g/mol
InChI Key: KNEMRZPIQXICQF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family This compound is characterized by a benzofuran core substituted with a benzyloxy group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl bromide or benzyl chloride as the benzylating agents.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-3-methoxybenzaldehyde
  • 4-(Benzyloxy)phenylacetic acid

Uniqueness: 4-(Benzyloxy)-3-methylbenzofuran-2-carboxylic acid is unique due to the specific combination of functional groups and their positions on the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

3-methyl-4-phenylmethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C17H14O4/c1-11-15-13(20-10-12-6-3-2-4-7-12)8-5-9-14(15)21-16(11)17(18)19/h2-9H,10H2,1H3,(H,18,19)

InChI Key

KNEMRZPIQXICQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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